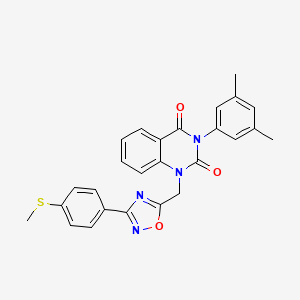![molecular formula C17H13Cl2NO3 B11435778 9-(2,4-dichlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11435778.png)
9-(2,4-dichlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,4-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core fused with a dioxin ring and substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dioxin ring and the 2,4-dichlorophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
9-(2,4-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The 2,4-dichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
9-(2,4-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Biology: It is used in biological research to study its effects on cellular processes and its potential as a tool for probing biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as electronic or photonic applications.
Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialized chemicals.
Mechanism of Action
The mechanism of action of 9-(2,4-dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological molecules, potentially leading to effects such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-chlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7-one
- 9-(4-chlorophenyl)-8-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Uniqueness
Compared to similar compounds, 9-(2,4-dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one is unique due to the presence of the 2,4-dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This substitution pattern may enhance its binding affinity to specific molecular targets or alter its physicochemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13Cl2NO3 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
9-(2,4-dichlorophenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
InChI |
InChI=1S/C17H13Cl2NO3/c18-9-1-2-10(13(19)5-9)11-7-17(21)20-14-8-16-15(6-12(11)14)22-3-4-23-16/h1-2,5-6,8,11H,3-4,7H2,(H,20,21) |
InChI Key |
KANISRLZZKFCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-nitro-N-(propan-2-yl)benzamide](/img/structure/B11435698.png)
![3-amino-6-benzyl-N-(2-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11435699.png)
![N-(2-furylmethyl)-N'-(2-methoxyethyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B11435704.png)
![(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11435705.png)
![7-(2-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11435706.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11435717.png)
![N-(2,4-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11435722.png)
![8-[(dibenzylamino)methyl]-7-(2,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11435723.png)
![N-(1-Methoxy-2-propanyl)-9-methyl-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide](/img/structure/B11435738.png)
![Methyl 4-[8-hydroxy-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl]benzoate](/img/structure/B11435759.png)
![3-(3,4-dimethylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435765.png)
![1,3-dimethyl-7-(2-methylbenzyl)-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11435766.png)
![(2E)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-N-(propan-2-yl)prop-2-enamide](/img/structure/B11435779.png)
